

Tioxacin: A Technical Guide to Its Physicochemical Properties for Research Applications

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Compound of Interest

Compound Name: Tioxacin

Cat. No.: B1197314

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tioxacin is a synthetic bactericidal agent belonging to the quinolone class of antibiotics.^{[1][2]} Like other quinolones, its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, making it a compound of interest for antimicrobial research.^{[3][4][5]} This technical guide provides a comprehensive overview of the known physicochemical properties of **Tioxacin**, its mechanism of action, and standardized experimental protocols for its characterization in a research setting. The information herein is intended to support researchers in drug development, microbiology, and medicinal chemistry in their evaluation and application of **Tioxacin**.

Chemical and Physical Properties

Tioxacin is characterized by a core structure known as 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid.^[2] While it is a known compound, extensive experimental data on its physical properties is not widely published. The following tables summarize its key identifiers and note where empirical data is needed.

Table 1: Chemical Identity of **Tioxacin**

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid[2] |
| CAS Number | 34976-39-1[2] |
| Molecular Formula | C ₁₄ H ₁₂ N ₂ O ₄ S[2] |
| Molecular Weight | 304.32 g/mol [2] |
| Canonical SMILES | <chem>CCN1C=C(C(=O)C2=C(C=C3C1=C2N(C(=O)S3)C)C(=O)O)</chem> |

Table 2: Physicochemical Data for **Tioxacin**

| Property | Value |
|-------------------------|--------------------|
| Physical State | Solid (Expected) |
| Melting Point | Data not available |
| Aqueous Solubility | Data not available |
| pKa | Data not available |
| UV-Vis λ _{max} | Data not available |

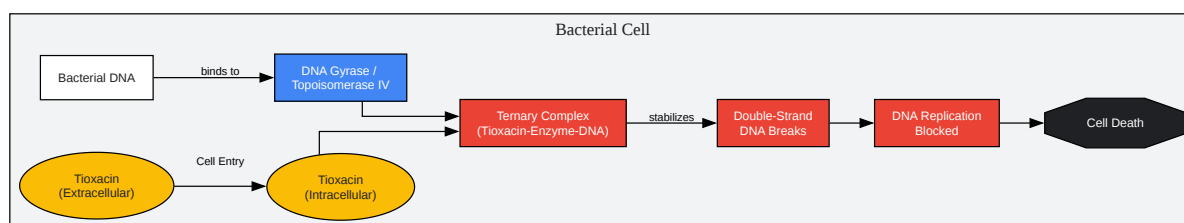
Note: Due to the limited availability of published experimental values, the following sections provide standardized protocols for determining these essential physicochemical properties.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Tioxacin functions as a bactericidal agent by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][6] These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[6]

- **Target Binding:** **Tioxacin** enters the bacterial cell and stabilizes the transient enzyme-DNA complexes, where the enzymes have created a double-stranded break in the DNA.[3]
- **Inhibition of DNA Ligation:** The drug prevents the enzymes from re-ligating the broken DNA strands.[3]
- **Chromosome Fragmentation:** This inhibition converts the gyrase and topoisomerase IV into toxic enzymes that lead to the fragmentation of the bacterial chromosome.[3]
- **Cell Death:** The accumulation of double-stranded DNA breaks triggers cellular repair responses like the SOS response and ultimately leads to bacterial cell death.[3]

Generally, DNA gyrase is the primary target of quinolones in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive species.[6]



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Fig. 1: Mechanism of action of **Tioxacin**.

Experimental Protocols for Physicochemical Characterization

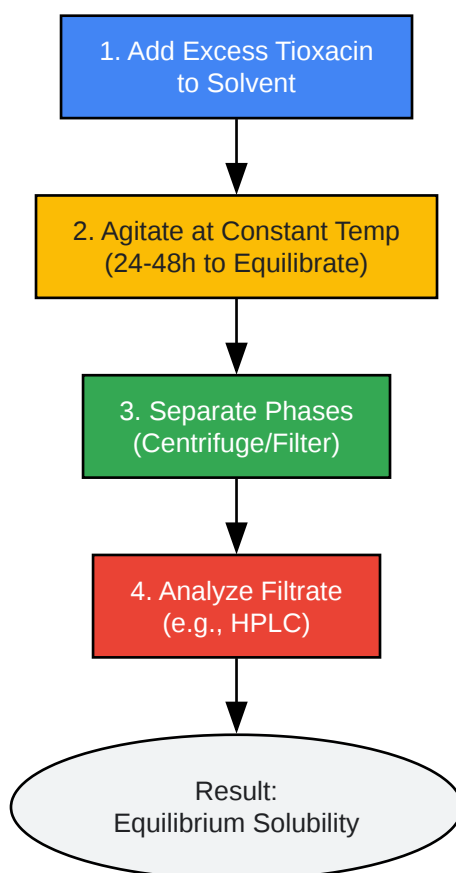
The following sections detail generalized, standard methodologies for determining the core physicochemical properties of **Tioxacin**.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the thermodynamic solubility of a compound.^[7]^[8] It involves equilibrating an excess amount of the solid compound with a solvent over a specified time.

Methodology:

- Add an excess amount of **Tioxacin** to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., a glass vial).
- Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, cease agitation and allow the suspension to settle. It is crucial to maintain the constant temperature throughout this process.^[8]
- Carefully separate the saturated aqueous phase from the excess solid **Tioxacin**. This is typically achieved by centrifugation followed by filtration through a non-binding, sub-micron filter (e.g., 0.22 µm PVDF).
- Quantify the concentration of **Tioxacin** in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.
- The resulting concentration represents the equilibrium solubility of **Tioxacin** under the specified conditions.



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Fig. 2: Workflow for solubility determination.

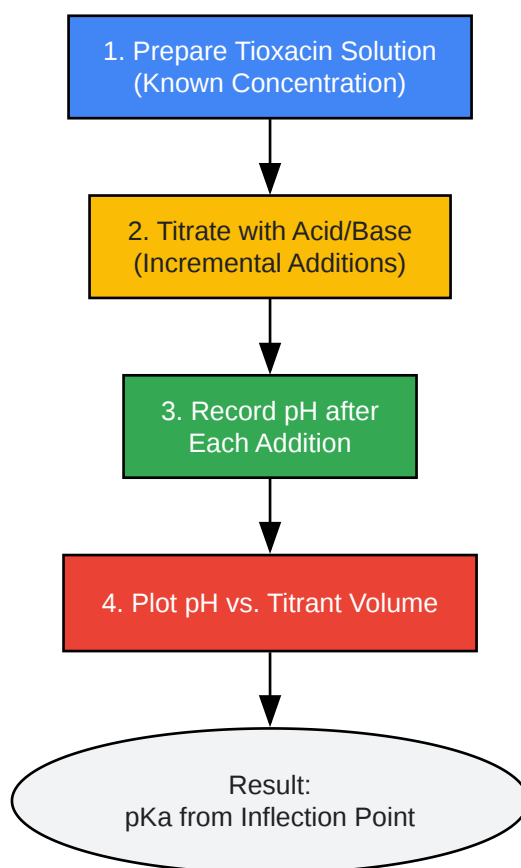
Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant(s) (pKa) of a compound by measuring pH changes upon the addition of a titrant.[9]

Methodology:

- Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
- Prepare a solution of **Tioxacin** of known concentration (e.g., 1-10 mM) in a suitable solvent, often a co-solvent system like water/methanol if aqueous solubility is low. Maintain a constant ionic strength using an inert salt like KCl.[9]
- Place the solution in a jacketed beaker to maintain a constant temperature and purge with an inert gas (e.g., nitrogen) to remove dissolved CO₂.

- Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
- Titrate the solution by adding small, precise increments of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) titrant.
- Record the pH value after each addition, allowing the reading to stabilize.
- Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the inflection point(s) of the resulting titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized (the half-equivalence point).^[10]



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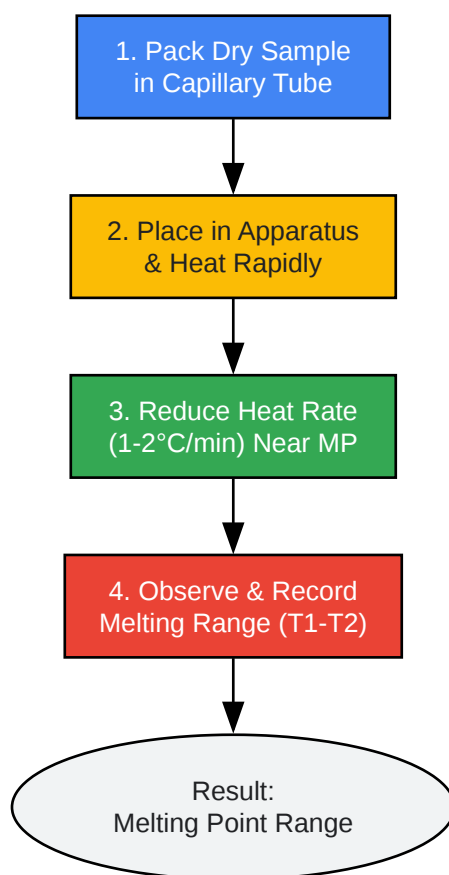
Fig. 3: Workflow for pKa determination.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity.^[11]

Methodology:

- Ensure the **Tioxacin** sample is completely dry and finely powdered.
- Pack a small amount of the powdered sample into a thin-walled capillary tube, typically to a height of 2-3 mm.[\[12\]](#)
- Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[\[11\]](#)[\[12\]](#)
- Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
- Reduce the heating rate to a slow, controlled ramp (1-2°C per minute) to ensure thermal equilibrium between the sample and the thermometer.[\[11\]](#)
- Observe the sample through the magnifying eyepiece.
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
- The melting point is reported as the range T1 – T2.



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Fig. 4: Workflow for melting point determination.

Determination of UV-Visible Absorption Spectrum

UV-Visible spectrophotometry is used to determine the wavelength(s) at which a compound absorbs light, which is essential for developing quantitative analytical methods.

Methodology:

- Prepare a stock solution of **Tioxacin** of known concentration in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or an appropriate buffer).
- Prepare a series of dilutions from the stock solution to create standards for a calibration curve.
- Calibrate the spectrophotometer by running a blank, which consists of the pure solvent used to dissolve the **Tioxacin**.

- Measure the absorbance of a dilute **Tioxacin** solution across a wide wavelength range (e.g., 200-800 nm) to generate a full absorption spectrum.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).^[13] The λ_{max} is the most sensitive wavelength for quantitative analysis.
- Measure the absorbance of the standard dilutions at the determined λ_{max} and construct a Beer-Lambert Law calibration curve (Absorbance vs. Concentration). This curve can then be used for quantifying **Tioxacin** in future experiments.

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